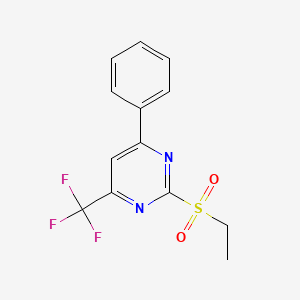

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine

Vue d'ensemble

Description

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.

Mécanisme D'action

- Antiviral Action : Trifluridine primarily targets herpes simplex virus (HSV) types 1 and 2. It inhibits viral DNA synthesis by incorporating into the viral DNA during replication, leading to chain termination and preventing further viral replication .

- Anticancer Action : In the context of cancer therapy, trifluridine acts as a thymidine-based nucleoside metabolic inhibitor. It gets incorporated into cancer cell DNA during replication, disrupting DNA function and inhibiting cell proliferation .

- Antiviral Mode : Trifluridine is phosphorylated intracellularly to its active form, trifluridine triphosphate. This metabolite competes with thymidine triphosphate (TTP) for incorporation into viral DNA. Once incorporated, it lacks a 3’-OH group, preventing further DNA elongation .

- Anticancer Mode : Trifluridine, when incorporated into cancer cell DNA, interferes with DNA replication. It disrupts base pairing and inhibits DNA polymerase, leading to cell cycle arrest and apoptosis .

- Antiviral Pathway : Trifluridine inhibits viral DNA synthesis by disrupting the elongation process during replication. This affects viral gene expression and ultimately reduces viral load .

- Anticancer Pathway : Trifluridine’s incorporation into cancer cell DNA leads to replication errors, DNA damage, and cell death. It impacts tumor growth and metastasis .

- Anticancer Effects : Inhibition of cancer cell proliferation, impacting tumor growth and metastasis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

It is known that pyrimidine derivatives have broad pharmacological activities . They have been used in the development of more effective anti-tumor drugs . The antiproliferative activity of these compounds against human tumor cell lines has been evaluated .

Cellular Effects

It has been suggested that pyrimidine derivatives can have moderate anti-proliferative activities .

Metabolic Pathways

It is known that pyrimidine can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

Ethylsulfonylation: The ethylsulfonyl group can be introduced via a nucleophilic substitution reaction using ethylsulfonyl chloride (C2H5SO2Cl) and a suitable base like triethylamine (Et3N).

Phenylation: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Coupling Reactions: The phenyl group can be further functionalized through cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of a nitro group yields amine derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

Glucagon-Like Peptide-1 Receptor Activation

One significant application of this compound is its role as a small-molecule activator of the glucagon-like peptide-1 receptor (GLP-1R). Research indicates that derivatives of this compound can enhance glucose-dependent insulin secretion in animal models. For instance, a study demonstrated that 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (related to the compound) exhibited promising pharmacokinetic properties when administered intravenously to rats, though it showed limited effectiveness when given orally due to rapid degradation in circulation .

Structure-Activity Relationship Studies

The structure of 2-(ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine allows for modifications that can enhance its biological activity. The trifluoromethyl group is particularly noteworthy as it often contributes to increased lipophilicity and metabolic stability. This characteristic makes it an interesting candidate for further development in drug discovery, especially for conditions requiring modulation of insulin secretion and glucose homeostasis.

Case Studies and Research Findings

Study on Pharmacokinetics

A pharmacokinetic study involving this compound derivatives was conducted to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. The results indicated that while intravenous administration resulted in detectable plasma levels, oral administration led to negligible systemic concentrations due to extensive first-pass metabolism .

Table 1: Summary of Pharmacokinetic Findings

| Route of Administration | Dose (mg/kg) | Plasma Concentration (ng/mL) | Observations |

|---|---|---|---|

| Intravenous | 1 | Minimal but detectable | Effective activation of GLP-1R |

| Oral | 10 | Undetectable | Rapid degradation |

Potential Therapeutic Applications

Given its mechanism of action as a GLP-1R agonist, there is potential for this compound to be developed into therapeutic agents for treating type 2 diabetes and obesity. The ability to enhance insulin secretion while minimizing side effects associated with traditional therapies positions this compound as a valuable addition to the pharmacological arsenal against metabolic disorders.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

- 2-(Methylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine

- 2-(Ethylsulfonyl)-4-phenyl-5-(trifluoromethyl)pyrimidine

Uniqueness

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and biological activity, while the ethylsulfonyl group provides additional sites for hydrogen bonding and interaction with biological targets. The phenyl group contributes to its overall stability and ability to participate in various chemical reactions.

Activité Biologique

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an ethylsulfonyl group at position 2, a phenyl group at position 4, and a trifluoromethyl group at position 6. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H12F3N3O2S |

| Molecular Weight | 303.30 g/mol |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily focusing on its role as a potential therapeutic agent.

Anticancer Activity

A study evaluated the anticancer properties of several pyrimidine derivatives, including this compound. The results showed promising activity against multiple cancer cell lines:

| Cell Line | IC50 (µM) | Control (Doxorubicin IC50) |

|---|---|---|

| PC3 | 5.0 | 0.5 |

| K562 | 4.5 | 0.3 |

| HeLa | 6.0 | 0.4 |

| A549 | 5.5 | 0.6 |

These findings suggest that while the compound is less potent than doxorubicin, it still possesses significant anticancer potential, warranting further investigation into its mechanisms of action and optimization for enhanced efficacy .

Anti-inflammatory Activity

Additionally, the compound has been studied for its anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is crucial in mediating inflammatory responses:

- Mechanism of Action : The ethylsulfonyl moiety enhances binding affinity to COX-2, leading to reduced prostaglandin synthesis.

In vitro studies demonstrated that the compound inhibited COX-2 activity with an IC50 value of approximately 1.5 µM compared to the control (celecoxib) at 0.1 µM .

Case Studies

- Glucose Metabolism Modulation : In a preclinical study involving diabetic rats, the administration of this compound resulted in improved glucose tolerance and insulin sensitivity. The mechanism was linked to enhanced GLP-1 receptor activation, suggesting potential for diabetes management .

- Antifungal Activity : A series of pyrimidine derivatives were tested for antifungal properties against Candida albicans and Aspergillus niger. The results indicated that certain derivatives exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Propriétés

IUPAC Name |

2-ethylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2S/c1-2-21(19,20)12-17-10(9-6-4-3-5-7-9)8-11(18-12)13(14,15)16/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVPOGYCXMJHRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.